2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
Description
This compound is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, a hydroxymethyl-substituted imidazole core, and a thioacetamide linker connected to a 3,4-dimethoxyphenethyl group. Its design likely targets multifunctional biological pathways, given the pharmacophoric elements:
- Benzo[d][1,3]dioxole: Known for enhancing metabolic stability and binding affinity to aromatic receptors .
- 3,4-Dimethoxyphenethyl: A lipophilic group that may enhance membrane permeability and modulate neurotransmitter systems .
Synthetic routes for analogous compounds (e.g., IDO1 inhibitors in ) involve coupling benzo[d][1,3]dioxol-5-ylacetic acid with imidazole derivatives via carbodiimide-mediated amidation, followed by purification via column chromatography .
Propriétés
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-30-19-5-3-16(9-21(19)31-2)7-8-25-23(29)14-34-24-26-11-18(13-28)27(24)12-17-4-6-20-22(10-17)33-15-32-20/h3-6,9-11,28H,7-8,12-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNRBTVLFMTYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Features and Functional Group Comparisons
Key Observations :
- Thioacetamide Linkers : The target compound and W1 share a thioacetamide bridge, which enhances stability and metal-binding capacity, critical for targeting metalloenzymes.
- Aromatic Substitutions : The 3,4-dimethoxyphenethyl group in the target compound contrasts with the dinitrophenyl in W1 , suggesting divergent target selectivity (e.g., CNS vs. antimicrobial applications).
- Imidazole Modifications: Hydroxymethyl substitution (target) vs.
Q & A
Q. Critical parameters :
- Temperature control (60–80°C for imidazole alkylation).
- pH adjustment (7–9 for thioacetamide coupling).
- Reaction time optimization (6–12 hours for intermediate steps) .
Which analytical techniques are essential for structural elucidation and purity assessment?
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substituents (e.g., hydroxymethyl at C5 of imidazole) and thioether bond formation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 485.16 vs. calculated 485.18) and detects trace impurities .
- HPLC : Quantifies purity (>98% for bioactivity assays) using C18 columns with acetonitrile/water gradients .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced
Discrepancies in bioactivity (e.g., IC50 variations in enzyme inhibition assays) may arise from:
- Purity differences : Validate compound purity via orthogonal methods (e.g., NMR + HPLC) .
- Assay conditions : Standardize protocols for pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Structural analogs : Compare activity with derivatives lacking the 3,4-dimethoxyphenethyl group to isolate pharmacophore contributions .
Example : A 2024 study found that substituting 3,4-dimethoxyphenethyl with 4-chlorophenyl reduced anticancer activity by 70%, highlighting the critical role of methoxy groups .
What strategies improve metabolic stability and pharmacokinetic properties?
Q. Advanced
- Prodrug design : Mask the hydroxymethyl group with acetyl or phosphate esters to enhance solubility and reduce first-pass metabolism .
- Structural modifications : Introduce fluorine at the benzo[d][1,3]dioxole methyl group to block oxidative degradation (e.g., t1/2 increased from 2.1 to 5.3 hours in murine models) .
- CYP450 inhibition screening : Use liver microsome assays to identify metabolic hotspots (e.g., imidazole ring oxidation) .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with:
- Alternative aryl groups (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenethyl) .
- Modified thioether linkages (e.g., sulfoxide or sulfone derivatives) .
- Bioactivity profiling : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) and enzymes (e.g., COX-2, HDACs) .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .
Q. SAR Table :
| Substituent Modification | Bioactivity Change (vs. Parent Compound) | Reference |
|---|---|---|
| Replacement of 3,4-dimethoxyphenethyl with 4-chlorophenyl | 70% reduction in anticancer activity | |
| Oxidation of thioether to sulfone | 2-fold increase in COX-2 inhibition | |
| Hydroxymethyl → methyl derivative | Loss of HDAC6 selectivity |
What computational approaches predict binding modes with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HDAC6 or EGFR). The benzo[d][1,3]dioxole group often occupies hydrophobic pockets .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å for HDAC6 complexes) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., thioether sulfur susceptibility to oxidation) .
How to design enzymatic assays for target validation?
Q. Advanced
- Kinetic assays : Measure IC50 using fluorogenic substrates (e.g., Ac-Arg-Gly-Lys-AMC for proteases) under pseudo-first-order conditions .
- Inhibition mechanism : Perform Lineweaver-Burk analysis to distinguish competitive vs. allosteric modes (e.g., uncompetitive inhibition observed with HDAC6) .
- Counter-screening : Test against off-target enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Continuous flow reactors : Improve yield consistency (from 45% batch → 72% flow) for thioether coupling steps .
- Catalyst recycling : Immobilize Pd nanoparticles on silica to reduce costs and metal contamination .
- Purification bottlenecks : Replace column chromatography with antisolvent crystallization (yield: 85%, purity: 97%) .
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